molecular formula C13H22N2O2 B13222657 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13222657
M. Wt: 238.33 g/mol
InChI Key: JOMKQXFDUAWYEM-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol is a compound that features a unique structure combining a cyclohexanol moiety with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclohexanol moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups onto the oxadiazole ring.

Mechanism of Action

The mechanism of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both a cyclohexanol moiety and an oxadiazole ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-4-10-14-11(17-15-10)9-13(16)7-5-12(2,3)6-8-13/h16H,4-9H2,1-3H3

InChI Key

JOMKQXFDUAWYEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCC(CC2)(C)C)O

Origin of Product

United States

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